(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
Description
The compound of interest is a multicomponent system comprising:
Primary active moiety: (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide, a chromene derivative with a di(cyclobutyl)amino group and fluorine substitution.
Counterion: (2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid), a chiral dicarboxylic acid widely used in pharmaceutical salts to enhance solubility and stability.
Hydrate: Water molecules incorporated into the crystalline structure, influencing physicochemical stability .
Properties
Molecular Formula |
C22H31FN2O9 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C18H23FN2O2.C4H6O6.H2O/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;5-1(3(7)8)2(6)4(9)10;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1-2,5-6H,(H,7,8)(H,9,10);1H2 |
InChI Key |
SXEISWHTZJLVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC1OCFAE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond .
Industrial Production Methods
In industrial settings, the production of AC1OCFAE often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Chromene Core
-
Electrophilic Aromatic Substitution : The fluorine atom at position 8 directs electrophilic attacks to specific positions on the aromatic ring.
-
Reduction : The dihydro-2H-chromene structure can undergo hydrogenation under catalytic conditions to yield tetrahydro derivatives.
Carboxamide Group
-
Hydrolysis : Acidic or basic conditions cleave the carboxamide to carboxylic acid, releasing ammonia.
-
Nucleophilic Substitution : Reacts with amines or alcohols to form ureas or esters, respectively.
Di(cyclobutyl)amino Group
-
Dealkylation : Strong acids or oxidizing agents remove cyclobutyl groups, yielding secondary amines.
-
Protonation : Acts as a weak base, forming salts with strong acids (e.g., HCl).
Acid-Base Reactions Involving Tartaric Acid
The (2R,3R)-2,3-dihydroxybutanedioic acid component participates in:
Oxidation and Reduction
-
Oxidation :
-
Reduction :
-
NaBH₄ reduces ketones or imines in the di(cyclobutyl)amino group.
-
Interaction Studies and Stability
Comparative Reactivity
Scientific Research Applications
AC1OCFAE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of AC1OCFAE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Key Properties of Components:
Structural Analogs of the Chromene-Carboxamide Moiety
Example 1: 3-[butyl-[3-(5-fluoranyl-1H-indol-3-yl)propyl]amino]-8-fluoranyl-3,4-dihydro-2H-chromene-5-carboxamide
- Structural Differences: Replaces di(cyclobutyl)amino with a butyl-indolylpropyl group.
- Functional Impact: The indole moiety may confer affinity for serotonin receptors, altering pharmacological activity.
Example 2: Evogliptin Tartrate (VALERA)
- Structure: (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one; (2R,3R)-tartaric acid.
- Comparison: Both compounds use (2R,3R)-tartaric acid as a counterion to improve solubility. Evogliptin’s piperazinone core contrasts with the chromene scaffold, impacting DPP-4 inhibition kinetics .
Counterion Comparisons: Tartaric Acid vs. Other Acids
Hydrate vs. Anhydrous Forms
Biological Activity
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate is a complex organic molecule that exhibits significant potential for biological activity. Its structure features a chromene backbone, characterized by a fused benzene and pyran ring, which is often associated with various pharmacological effects. The presence of a fluorine atom and a di(cyclobutyl)amino group enhances its chemical reactivity and interaction with biological targets.
Molecular Characteristics
- Molecular Formula : C22H31FN2O9
- Molecular Weight : 486.5 g/mol
- IUPAC Name : (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate
- CAS Number : 169758-66-1
Biological Activity Overview
The biological activity of this compound can be primarily attributed to its structural components:
- Chromene Derivatives : Known for their diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties.
- Fluorinated Compounds : Often exhibit enhanced metabolic stability and bioavailability.
- Amide Functional Group : Contributes to the compound's ability to interact with various biological receptors.
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes relevant to cancer pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways associated with apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromene derivatives:
- A study demonstrated that compounds similar to the one exhibited significant cytotoxic effects against colorectal cancer cells. The compounds were evaluated using assays such as CCK-8 and MTT to assess cell viability and apoptosis .
| Study | Compound | Methodology | Results |
|---|---|---|---|
| Niosome formulations | CCK-8, MTT assays | Induced apoptosis in cancer cells | |
| NS3 protease inhibitor | Clinical trials | Effective against hepatitis C virus |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests favorable absorption due to its solubility as a hydrochloride salt. Toxicological assessments indicate low cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells .
Case Studies
- Colorectal Cancer Treatment :
- Nanoscale Delivery Mechanisms :
Q & A
Q. How can researchers optimize the synthesis of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide to improve yield and purity?
- Methodological Answer : Utilize flow chemistry techniques to enhance reaction control and reproducibility. For example, continuous-flow processes allow precise temperature and mixing control, reducing side reactions . Combine this with Design of Experiments (DoE) to systematically optimize variables (e.g., catalyst loading, reaction time). A full factorial design can identify interactions between factors, such as solvent polarity and temperature, to maximize yield .
Q. What analytical techniques are recommended for characterizing the stereochemical configuration of (2R,3R)-2,3-dihydroxybutanedioic acid in the hydrate form?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, especially for hydrate forms, as it provides direct evidence of molecular packing and hydrogen bonding . Complementary techniques include chiral HPLC with polarimetric detection and 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents .
Q. What methodologies are employed to assess the stability of the hydrate form under varying environmental conditions (e.g., humidity, temperature)?
- Methodological Answer : Conduct dynamic vapor sorption (DVS) studies to monitor water uptake/loss under controlled humidity. Pair this with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions or dehydration events. Accelerated stability testing at elevated temperatures (40–60°C) can predict long-term storage behavior .
Q. How can researchers resolve discrepancies between predicted and experimental yields in multi-step syntheses involving cyclobutylamino derivatives?
- Methodological Answer : Perform reaction profiling using in-situ FTIR or Raman spectroscopy to detect intermediates or side products. Statistical models (e.g., partial least squares regression) can correlate experimental variables (e.g., reagent stoichiometry, agitation rate) with yield discrepancies . Re-optimize steps with low predictive accuracy using Bayesian optimization algorithms .
Q. What strategies are effective in minimizing racemization during the synthesis of chiral intermediates like (3R)-3-[di(cyclobutyl)amino] derivatives?
- Methodological Answer : Use low-temperature conditions (-20°C to 0°C) and aprotic solvents (e.g., THF, DCM) to suppress base-catalyzed racemization. Chiral auxiliaries or enzyme-mediated asymmetric synthesis (e.g., lipases) can enhance stereochemical fidelity. Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of fluorinated chromene-carboxamide derivatives under catalytic conditions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for fluorinated substituent interactions with palladium catalysts in cross-coupling reactions. Machine learning models trained on reaction databases (e.g., USPTO) can predict feasible synthetic routes .
Q. What advanced techniques are used to study the solid-state interactions between (2R,3R)-2,3-dihydroxybutanedioic acid and water molecules in the hydrate form?
- Methodological Answer : Use synchrotron-based powder X-ray diffraction (PXRD) to analyze lattice parameters and water occupancy sites. Solid-state NMR (ssNMR) with O or H-C cross-polarization can map hydrogen-bonding networks and dynamics . Pair with molecular dynamics simulations to model hydration/dehydration pathways.
Q. How can researchers address contradictory data in reaction optimization studies, such as unexpected byproduct formation despite high predicted yields?
- Methodological Answer : Conduct sensitivity analysis using Monte Carlo simulations to identify outliers in experimental datasets. High-resolution mass spectrometry (HRMS) and tandem MS/MS can characterize byproducts and trace their origins. Revise DoE models to include overlooked variables (e.g., trace metal impurities in reagents) .
Q. What mechanistic insights can be gained from studying the acid-base behavior of (2R,3R)-2,3-dihydroxybutanedioic acid in aqueous vs. non-aqueous solvents?
- Methodological Answer : Perform potentiometric titrations with UV-Vis or H NMR pH monitoring to determine pKa values in different solvents. Compare with computational pKa predictions (e.g., COSMO-RS). Solvent effects on tautomerization or chelation can be probed via infrared spectroscopy (e.g., O-H stretching frequencies) .
Q. How can chiral resolution techniques be applied to separate diastereomers in complex mixtures containing cyclobutylamino and dihydroxybutanedioic acid derivatives?
- Methodological Answer :
Use simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases for large-scale separations. For analytical-scale resolution, capillary electrophoresis with cyclodextrin additives achieves high resolution of diastereomers. Crystallization-induced diastereomer transformation (CIDT) can also enrich enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
